Deoxymulundocandin
Übersicht
Beschreibung
Deoxymulundocandin is a lipohexapeptide and a potent antifungal antibiotic of the echinocandin class . It is produced by a strain of Aspergillus, specifically Aspergillus sydowii var. mulundensis . It is closely related to echinocandin B and C but differs by the inclusion of serine instead of threonine in the fifth position of the hexapeptide core and by a 12-methyl myristoyl side chain instead of a lineolyl side chain .
Synthesis Analysis
Echinocandins, the class of antifungal agents to which Deoxymulundocandin belongs, are produced by filamentous fungi. Due to their complex structure, echinocandin antifungal agents are manufactured semisynthetically . The development of optimized echinocandin structures is closely connected to their biosynthesis . Enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis eventually led to the development of the active ingredients caspofungin, micafungin, and anidulafungin .
Molecular Structure Analysis
Deoxymulundocandin has a molecular formula of C48H77N7O15 . It is a white amorphous powder with a molecular weight of 991 . It is soluble in methanol and dimethyl .
Physical And Chemical Properties Analysis
Deoxymulundocandin is a white amorphous powder . It has a melting point of 167168°C . It has a specific rotation of [a]^5 -28.23° (c 0.25, methanol) .
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Deoxymulundocandin is primarily known for its antifungal properties. A study by Mukhopadhyay et al. (1992) highlighted its isolation from the culture of Aspergillus sydowii and established its structure through various analytical methods, confirming its role as a potent antifungal antibiotic (Mukhopadhyay et al., 1992).
Chemical Modification and Synthesis
Deoxymulundocandin has been the subject of chemical modification for enhanced efficacy. A study by Aszodi et al. (2002) discovered a diol-carbonyl transposition reaction in echinocandin structures, including deoxymulundocandin, which could be used for further chemical modifications, potentially enhancing its therapeutic applications (Aszodi et al., 2002).
Zukünftige Richtungen
The future directions of Deoxymulundocandin and other echinocandins involve further understanding of their biosynthesis at the molecular level . This could potentially lead to the development of more optimized echinocandin structures . Additionally, the full spectrum of echinocandin-type biosynthetic gene clusters, including the gene clusters encoding the starting molecules for the antifungal drugs, caspofungin, micafungin and anidulifungin, are being investigated to determine the evolutionary origins and relationships of the echinocandins and to better understand the chemical logic underpinning the biosynthesis of this class of potent antifungal metabolites .
Eigenschaften
IUPAC Name |
12-methyl-N-[11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-6-[1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOEEVOSDBARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H77N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxymulundocandin |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.